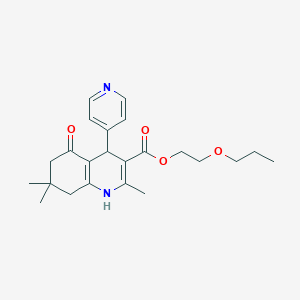![molecular formula C17H16ClN3O B5206584 3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosinase and xanthine oxidase. Moreover, this compound has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes, including tyrosinase and xanthine oxidase. Moreover, this compound has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one in lab experiments is its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, one of the limitations is the limited information available on the mechanism of action of this compound.
Orientations Futures
For research on 3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one include investigating its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields. Additionally, more research is needed to explore the potential side effects and toxicity of this compound.
Méthodes De Synthèse
3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can be synthesized using different methods. One of the most common methods is the reaction of 4-chlorobenzylidene malononitrile with hydrazine hydrate in the presence of sodium acetate. Another method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of acetic acid and glacial acetic acid. The synthesis of this compound has been reported in various scientific journals.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been shown to inhibit the activity of certain enzymes, including tyrosinase and xanthine oxidase. Moreover, this compound has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-14-9-7-13(8-10-14)16-19-11-4-12-20(19)17(22)21(16)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWMQDBYTYDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(N(C(=O)N2C1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-2-phenyl-tetrahydro-pyrazolo[1,2-a][1,2,4]triazol-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5206507.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methylphenyl)urea](/img/structure/B5206515.png)
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5206518.png)
![4-benzyl-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5206531.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5206539.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5206546.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)

![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)